molecular formula C10H13NO B3052300 1H-Indole-3-ethanol, 2,3-dihydro- CAS No. 40118-09-0

1H-Indole-3-ethanol, 2,3-dihydro-

Cat. No.: B3052300
CAS No.: 40118-09-0
M. Wt: 163.22 g/mol
InChI Key: WHKAAHMYIZWSAJ-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanol, 2,3-dihydro- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1h-indole-3-ethanol, 2,3-dihydro-, bind with high affinity to multiple receptors . This suggests that the compound could have a broad range of targets, contributing to its potential biological activities.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.

Pharmacokinetics

It is known that 2-(1h-indol-3-yl)ethan-1-ol, a related compound, is a metabolite formed in the liver after disulfiram treatment . This suggests that 1H-Indole-3-ethanol, 2,3-dihydro- may also undergo metabolism in the liver.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-ethanol, 2,3-dihydro- typically involves the reduction of indole derivatives. One common method is the catalytic hydrogenation of indole-3-ethanol using palladium on carbon (Pd/C) as a catalyst under hydrogen gas . Another approach involves the use of sodium borohydride (NaBH4) in methanol as a reducing agent .

Industrial Production Methods

Industrial production of 1H-Indole-3-ethanol, 2,3-dihydro- often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-ethanol, 2,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-3-ethanol, 2,3-dihydro- is unique due to its specific functional groups and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-(2,3-dihydro-1H-indol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,8,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKAAHMYIZWSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629751
Record name 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40118-09-0
Record name 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl (RS)-(2,3-Dihydro-1H-indol-3-yl)acetate (30.0 g, 0.16 mol) was dissolved in tetrahydrofuran (500 mL) and subsequently added to a suspension of lithium aluminium hydride (10.6 g, 0.28 mol) in tetrahydrofuran (500 mL) over a period of 75 min at 33-39° C. The reaction was quenched by sequential addition of water (20 mL), 15% NaOH (10 mL) and water (50 mL), and then MgSO4. The mixture was stirred at room temperature for 1 h, filtered and concentrated in vacuo to give the title compound (24.2 g, 95%).
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500 mL
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-3-ethanol, 2,3-dihydro-
Reactant of Route 2
1H-Indole-3-ethanol, 2,3-dihydro-
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1H-Indole-3-ethanol, 2,3-dihydro-
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Reactant of Route 6
1H-Indole-3-ethanol, 2,3-dihydro-

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